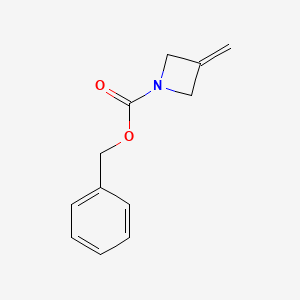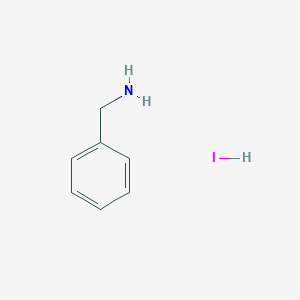
Yoduro de Bencilamina
Descripción general
Descripción
Benzylamine Hydroiodide is an organic compound with the molecular formula C7H10IN . It is a white crystalline solid that is stable at room temperature . It has good solubility in water and can also dissolve in polar organic solvents such as methanol and ethanol .
Synthesis Analysis
Benzylamine Hydroiodide can be synthesized through the reaction of benzylamine and hydriodic acid . Generally, benzylamine and hydriodic acid are mixed in a 1:1 ratio and stirred at an appropriate temperature to produce Benzylamine Hydroiodide .
Molecular Structure Analysis
The molecular weight of Benzylamine Hydroiodide is 235.07 g/mol . The IUPAC name for this compound is phenylmethanamine;hydroiodide . The InChI representation is InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H and the Canonical SMILES representation is C1=CC=C (C=C1)CN.I .
Chemical Reactions Analysis
Benzylamine Hydroiodide is primarily used in organic synthesis reactions for aminomethylation . It can serve as a reagent for the synthesis of compounds with a benzylamine group, such as benzylamine hydrochloride, benzylamine benzenesulfonate, etc . These compounds have significant application value in the field of medicine and organic synthesis .
Physical And Chemical Properties Analysis
Benzylamine Hydroiodide is a white crystalline solid that is stable at room temperature . It has a melting point of 156-158℃ . It has good solubility in water and can also dissolve in polar organic solvents such as methanol and ethanol .
Aplicaciones Científicas De Investigación
Yoduro de Bencilamina: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica
Celdas Solares de Perovskita: El this compound (BAI) se utiliza como aditivo en la fabricación de células solares de perovskita (PSC). Mejora la eficiencia y la estabilidad de estas células al mejorar la cristalinidad de la capa de perovskita, lo que reduce los defectos y obstaculiza la migración de iones durante el funcionamiento. Se ha demostrado que el BAI aumenta significativamente la eficiencia de conversión de potencia (PCE) de las PSC .
Síntesis Orgánica: En la síntesis orgánica, el this compound sirve como precursor para diversas reacciones. Participa en la síntesis de iminas a partir de bencilaminas primarias, a menudo en condiciones sin disolvente o utilizando oxidantes limpios como H2O2 en agua. Este proceso es crucial para la creación de compuestos de imina biológicamente activos que son muy demandados para aplicaciones sintéticas adicionales .
Direcciones Futuras
Benzylamine Hydroiodide is mainly used in organic synthesis reactions for aminomethylation . It can serve as a reagent for the synthesis of compounds with a benzylamine group, such as benzylamine hydrochloride, benzylamine benzenesulfonate, etc . These compounds have significant application value in the field of medicine and organic synthesis . Therefore, the future direction of Benzylamine Hydroiodide could be in the development of new synthesis methods and applications in the field of medicine and organic synthesis.
Mecanismo De Acción
Target of Action
Benzylamine Hydroiodide primarily targets the enzymes Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the stomach and are part of the larger family of serine proteases .
Mode of Action
It is known that benzylamine hydroiodide, like other benzylamines, has antifungal activity and can interact with the fungal cell membrane . This interaction specifically inhibits squalene epoxidase, a key enzyme in fungal sterol biosynthesis .
Biochemical Pathways
By inhibiting squalene epoxidase, Benzylamine Hydroiodide affects the biosynthesis of ergosterol, a major fungal membrane sterol . Ergosterol regulates membrane fluidity, biogenesis, and functions . The inhibition of its synthesis can lead to increased membrane permeability and leakage of cellular components .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The inhibition of ergosterol synthesis by Benzylamine Hydroiodide results in a deficiency in ergosterol . This deficiency can cause damage to the fungal cell membrane, leading to increased membrane permeability and leakage of cellular components . Ultimately, this can lead to fungal cell death .
Action Environment
The action, efficacy, and stability of Benzylamine Hydroiodide can be influenced by various environmental factors. For instance, the presence of water can influence the solubility of the compound, potentially affecting its absorption and distribution . .
Propiedades
IUPAC Name |
phenylmethanamine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHYMCMRUGLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45579-91-7 | |
| Record name | Benzylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does benzylamine hydroiodide improve the performance of perovskite solar cells?
A: Benzylamine hydroiodide acts as a bifunctional molecule in perovskite solar cells. [, ] Firstly, the benzylammonium cation (BZA+) interacts with iodide (I-) and bromide (Br-) ions on the perovskite surface. This interaction passivates surface defects, reducing charge recombination and improving efficiency. [] Secondly, BZAI can optimize the energy level alignment between the perovskite layer and the hole transporting layer (HTL), further facilitating charge transport and enhancing overall device performance. [, ]
Q2: What are the structural characteristics of benzylamine hydroiodide?
A2: While the provided research papers don't explicitly detail the spectroscopic data for BZAI, we can infer some structural information. It is an organic ammonium salt, composed of a benzylammonium cation (BZA+) and an iodide anion (I-). Its molecular formula is C₇H₁₀IN.
Q3: How does the structure of benzylamine hydroiodide relate to its function in perovskite solar cells?
A: The bifunctional nature of BZAI is key to its performance enhancement. The aromatic benzyl group likely contributes to its interaction with the perovskite material, potentially influencing crystal growth. [] The ammonium group, with its positive charge, allows interaction with halide anions on the perovskite surface, enabling defect passivation. []
Q4: Are there any studies comparing benzylamine hydroiodide to other similar compounds in perovskite solar cells?
A: Yes, one study compared BZAI to benzylamine (BA) and 5-ammonium valeric acid in perovskite solar cells. [] Devices incorporating BZAI showed superior stability and power conversion efficiency compared to those using BA or 5-ammonium valeric acid. This suggests that both the conjugated structure and the bifunctional nature of BZAI contribute to its superior performance. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



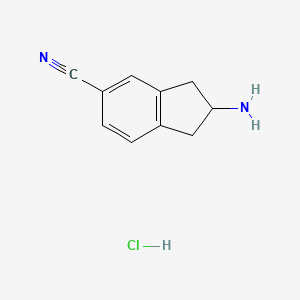
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
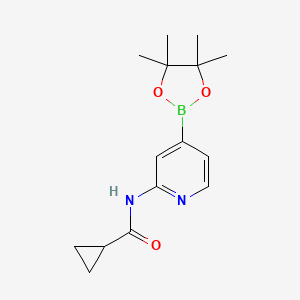


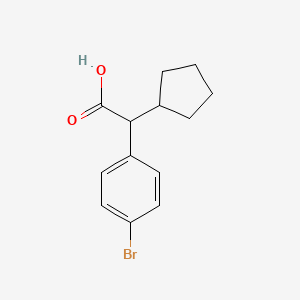

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)

![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)



